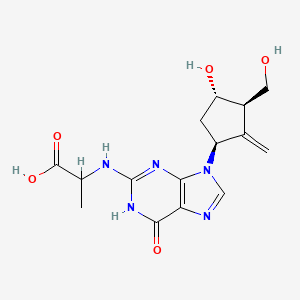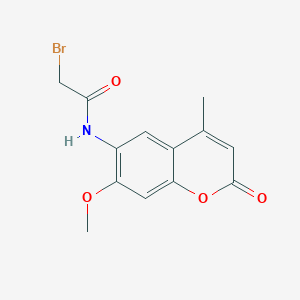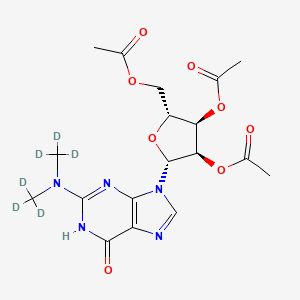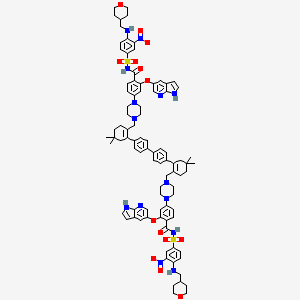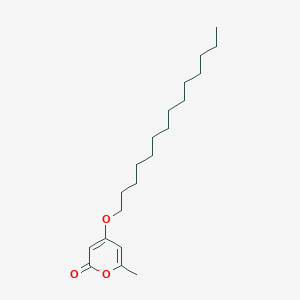
6-Methyl-4-tetradecyloxy-2-pyrone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methyl-4-tetradecoxypyran-2-one is a derivative of the pyrone family, specifically a 2-pyrone. Pyrones are six-membered conjugated cyclic esters that exhibit reactivity similar to lactones and 1,3-dienes . This compound is notable for its unique structure, which includes a long tetradecoxyl chain, making it a subject of interest in various fields of scientific research.
准备方法
The synthesis of 6-methyl-4-tetradecoxypyran-2-one can be achieved through several synthetic routes. One common method involves the reaction of α,β-unsaturated trifluoromethyl ketones with (phenylthio)acetic acids, followed by isothiourea-catalyzed lactonization, Michael addition, and thiol removal . This method is efficient and allows for the formation of various derivatives through chemical modifications.
Industrial production methods often utilize multicomponent reactions (MCR) due to their high efficiency, atom economy, short reaction times, and green reaction conditions . These reactions typically involve the one-pot reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under different catalytic conditions such as nanocatalysis, transition metal catalysis, acid–base catalysis, and organocatalysis .
化学反应分析
6-Methyl-4-tetradecoxypyran-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes, depending on the reducing agent used.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the C-2, C-4, and C-6 positions of the pyrone ring.
Common reagents used in these reactions include palladium catalysts for Suzuki–Miyaura coupling reactions, which allow for the formation of carbon-carbon bonds . Major products formed from these reactions include various substituted pyrones and pyran derivatives.
科学研究应用
6-Methyl-4-tetradecoxypyran-2-one has a wide range of applications in scientific research:
作用机制
The mechanism of action of 6-methyl-4-tetradecoxypyran-2-one involves its interaction with various molecular targets and pathways. The compound’s electrophilic positions (C-2, C-4, and C-6) allow for nucleophilic attacks, leading to the formation of covalent bonds with biological molecules . This interaction can disrupt cellular processes, leading to its antimicrobial and antitumor effects.
相似化合物的比较
6-Methyl-4-tetradecoxypyran-2-one can be compared with other pyrone derivatives, such as:
4-Hydroxy-6-methyl-2-pyrone: Known for its antimicrobial properties.
4-Alkyl-6-methyl-2-pyrone: Exhibits similar reactivity but with different biological activities.
The uniqueness of 6-methyl-4-tetradecoxypyran-2-one lies in its long tetradecoxyl chain, which imparts distinct physical and chemical properties, making it suitable for specific applications in drug development and material science.
属性
分子式 |
C20H34O3 |
|---|---|
分子量 |
322.5 g/mol |
IUPAC 名称 |
6-methyl-4-tetradecoxypyran-2-one |
InChI |
InChI=1S/C20H34O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-22-19-16-18(2)23-20(21)17-19/h16-17H,3-15H2,1-2H3 |
InChI 键 |
IRQCRJGQUKSYOV-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCOC1=CC(=O)OC(=C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


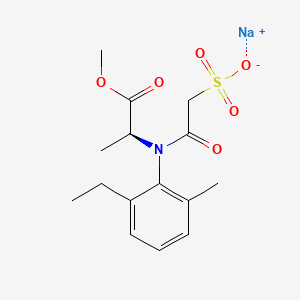
![5-(Aminocarbonyl)-10,11-dihydro-5H-dibenz[b,f]azepin-10-yl ss-D-Glucopyranosiduronic Acid Sodium Salt](/img/structure/B13850896.png)
![4-amino-5-chloro-N-[(3S,4R)-1-[3-(4-fluorophenoxy)propyl]-3-methoxy-1-oxidopiperidin-1-ium-4-yl]-2-methoxybenzamide](/img/structure/B13850902.png)
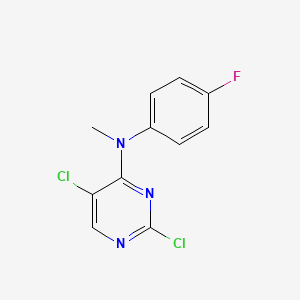
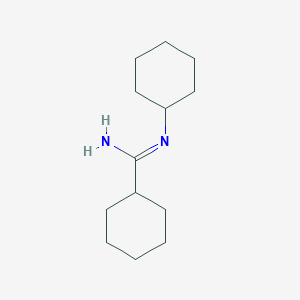
![2-[(4-amino-5-cyanopyrimidin-2-yl)sulfanyl]-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide](/img/structure/B13850913.png)
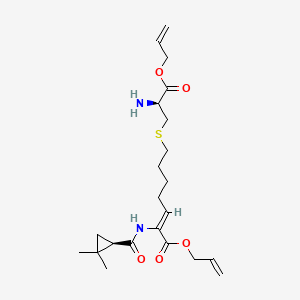
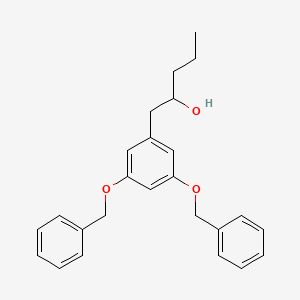
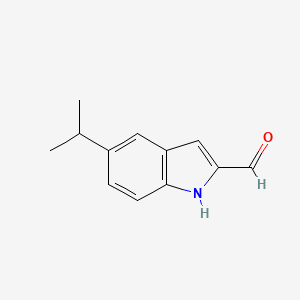
![N-[4-(4-methylpyridin-3-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B13850930.png)
